Diallyl-d10-amine
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Overview
Description
Diallyl-d10-amine is a deuterated form of diallylamine, characterized by the presence of deuterium atoms. Its molecular formula is (CD2=CDCD2)2NH, and it has a molecular weight of 107.22 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl-d10-amine can be synthesized through the partial hydrogenation of deuterated acrylonitrile. The reaction involves the following steps:
Hydrogenation: Deuterated acrylonitrile is partially hydrogenated in the presence of a suitable catalyst to form this compound.
Purification: The product is then purified through distillation or other suitable methods to achieve the desired isotopic purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Using industrial-scale hydrogenation reactors.
Purification: Employing large-scale distillation columns to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: Diallyl-d10-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylamines.
Reduction Products: Saturated amines.
Substitution Products: Various substituted amines and derivatives.
Scientific Research Applications
Diallyl-d10-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of deuterated compounds and as a reagent in isotopic labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of diallyl-d10-amine involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, leading to unique biochemical and chemical behaviors. These effects are often exploited in research to study reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Diallylamine: The non-deuterated form with similar chemical properties but different isotopic composition.
N,N-Diallylamine hydrochloride: A derivative with additional functional groups.
Ethylene-d4-diamine: Another deuterated amine with different structural properties.
Uniqueness: Diallyl-d10-amine is unique due to its high isotopic purity and the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. Its chemical behavior can differ significantly from non-deuterated analogs, making it valuable in specialized research applications .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
107.22 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-N-(1,1,2,3,3-pentadeuterioprop-2-enyl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |
InChI Key |
DYUWTXWIYMHBQS-URTNXKOFSA-N |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])NC([2H])([2H])C(=C([2H])[2H])[2H])[2H] |
Canonical SMILES |
C=CCNCC=C |
Origin of Product |
United States |
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